molecular formula C19H19N3OS2 B2691656 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one CAS No. 887462-38-6

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B2691656
CAS No.: 887462-38-6
M. Wt: 369.5
InChI Key: XFXWQPTVYPGPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a synthetic compound featuring a benzothiazole-piperazine core linked to a phenylsulfanyl group via a ketone bridge. The benzothiazole moiety (a bicyclic structure with sulfur and nitrogen) is known for its bioactivity in medicinal chemistry, particularly in targeting central nervous system receptors and enzymes .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXWQPTVYPGPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves multi-step procedures. One common method is the microwave-assisted synthesis, which is eco-friendly and efficient. This method involves the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene under optimized copper catalyst conditions . The reaction is carried out using copper(II) sulfate pentahydrate and sodium ascorbate in a t-BuOH/water mixture, significantly accelerating the reaction .

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its antibacterial activity, showing good activity against Bacillus subtilis and Staphylococcus aureus .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes Reference
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one Benzothiazole-piperazine core, phenylsulfanyl group 401.50 (estimated) Potential CNS targeting due to benzothiazole; sulfanyl group may enhance metabolic stability
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one Pyrimidine-piperazine core, benzothiazole-sulfanyl substituent 456.52 Pyrimidine may confer kinase inhibition potential; higher molecular weight suggests altered pharmacokinetics
1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethan-1-one Methanesulfonyl-piperazine, dual phenyl groups ~386.47 (estimated) Sulfonyl group increases polarity; potential for improved solubility vs. sulfanyl derivatives
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one Piperidine (vs. piperazine), dichlorophenyl-sulfanyl 437.41 Dichlorophenyl enhances lipophilicity; piperidine may reduce basicity compared to piperazine
1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one Benzothiazole-aminophenyl-acetyl 268.34 Simplified structure lacking piperazine; likely reduced receptor affinity

Biological Activity

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine ring and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C16H18N2S2OC_{16}H_{18}N_{2}S_{2}O, with a molecular weight of approximately 350.46 g/mol. The structural features include:

  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Benzothiazole Moiety : Associated with various biological activities including antimicrobial and anticancer properties.
  • Phenylsulfanyl Group : Potentially contributes to its reactivity and interaction with biological targets.
PropertyValue
Molecular Weight350.46 g/mol
Density1.4 g/cm³
Boiling Point444.5 °C
Melting PointNot available
LogP3.95

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro.
  • Neuropharmacological Effects : Potentially modulates neurotransmitter systems due to the presence of the piperazine ring.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Binding to neurotransmitter receptors can influence signaling pathways related to mood and cognition.
  • DNA Interaction : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of exposure. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.

Study 3: Neuropharmacological Effects

Research involving animal models indicated that administration of the compound resulted in improved cognitive function in tests assessing memory and learning, suggesting potential applications in treating neurodegenerative diseases.

Toxicity Profile

Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity levels. However, further studies are required to fully understand its safety profile.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step routes starting with coupling reactions between benzothiazole and piperazine precursors. Critical steps include nucleophilic substitution to introduce the phenylsulfanyl group and purification via HPLC to isolate the final product. For example, derivatives of benzothiazole-piperazine compounds are synthesized by reacting chlorinated intermediates with thiol-containing aromatic groups under inert atmospheres to prevent oxidation . Purity is validated using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical methods confirm the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and bond connectivity. For instance, the benzothiazole proton signals appear as distinct aromatic peaks at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS): HRMS or ESI-MS provides molecular weight confirmation (e.g., observed [M+H]+ at m/z 415.2) .
  • Infrared Spectroscopy (IR): Detects functional groups like C=O (stretch ~1700 cm⁻¹) and C-S (stretch ~650 cm⁻¹) .

Advanced: How can conflicting biological activity data (e.g., antiproliferative vs. antiviral) be resolved?

Answer:

  • Dose-Response Studies: Test the compound across a concentration range (e.g., 0.1–100 µM) to identify activity thresholds .
  • Target-Specific Assays: Use receptor-binding assays (e.g., radioligand displacement) to distinguish off-target effects. For example, benzothiazole derivatives may bind to both kinase and GPCR targets, requiring selective inhibition studies .
  • Data Normalization: Compare results against positive controls (e.g., ketoconazole for antifungal activity) to contextualize potency .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Scaffold Modification: Replace the phenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess activity changes .
  • Bioisosteric Replacement: Substitute the benzothiazole ring with oxadiazole or imidazole moieties to evaluate pharmacophore flexibility .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like HIV protease or tubulin .

Advanced: How is X-ray crystallography applied to determine the compound’s conformation?

Answer:

  • Crystal Growth: Dissolve the compound in a solvent (e.g., DMSO/ethanol) and induce slow evaporation for single-crystal formation.
  • Data Collection: Use SHELXL (via Bruker AXS diffractometers) to refine crystallographic data, resolving bond angles and torsional strain in the piperazine ring .
  • Validation: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous benzothiazole derivatives .

Advanced: How can reaction conditions be optimized for acid-sensitive intermediates?

Answer:

  • Temperature Control: Conduct reactions at 0–5°C to stabilize intermediates prone to decomposition.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) groups for amine protection during sulfanyl group introduction .
  • Low-Polarity Solvents: Employ dichloromethane or toluene to minimize side reactions .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity?

Answer:

  • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Cell Cycle Analysis: Use flow cytometry (PI staining) to detect G2/M arrest, a common mechanism for benzothiazole derivatives .
  • Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays .

Advanced: How to address discrepancies in receptor-binding affinity data?

Answer:

  • Assay Replication: Repeat experiments with fresh ligand batches to rule out degradation.
  • Orthogonal Methods: Cross-validate using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for binding kinetics .
  • Species-Specific Receptors: Test against human vs. murine isoforms to identify interspecies variability .

Advanced: How can the compound be modified to enhance target selectivity?

Answer:

  • Steric Hindrance: Introduce bulky substituents (e.g., tert-butyl) on the piperazine ring to block non-specific interactions .
  • Hydrogen Bonding: Incorporate hydroxyl or amide groups to improve affinity for polar binding pockets .
  • Protease Stability: Replace labile ester linkages with ethers to reduce metabolic degradation .

Advanced: How does this compound compare to pharmacophores like ketoconazole?

Answer:

  • Structural Similarities: Both contain piperazine and aromatic rings, but ketoconazole includes an imidazole group critical for antifungal activity .
  • Functional Divergence: The benzothiazole moiety in the target compound may confer antiproliferative activity, unlike ketoconazole’s CYP51 inhibition .
  • Design Strategy: Hybrid analogs could merge benzothiazole and imidazole groups to dual-target fungal and cancer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.